Cas no 942-24-5 (Methyl indole-3-carboxylate)

Methyl indole-3-carboxylate is a natural product isolated from sorangium cellulosum soce895 strain Methyl indole-3-carboxylate showed weak activity against gram positive Nocardia sp, with an MIC value of 33.3 μ G/ml
Methyl indole-3-carboxylate structure
Methyl indole-3-carboxylate structure
Methyl indole-3-carboxylate
942-24-5
C10H9NO2
175.183962583542
MFCD00189407
40370
589098

Methyl indole-3-carboxylate Properties

Names and Identifiers

    • Methyl indole-3-carboxylate
    • methyl 1H-indole-3-carboxylate
    • Methyl 3-indolecarboxylate
    • 3-Methoxycarbonylindole
    • 3-Carbomethoxyindole
    • Methyl indolyl-3-carboxylate
    • Indole-3-carboxylic Acid Methyl Ester
    • [ "" ]
    • 1H-Indole-3-carboxylic acid, methyl ester
    • 1H-Indole-3-carboxylic acid methyl ester
    • Indole-3-carboxylic acid, methyl ester
    • QXAUTQFAWKKNLM-UHFFFAOYSA-N
    • 3-carbomethoxy indole
    • PubChem7506
    • methylindole-3-carboxylate
    • methyl indole 3-carboxylate
    • 3-methoxycarbonyl-1H-indole
    • KSC490C1F
    • Indole-3-carboxylic acid, methyl ester (6CI, 7CI, 8CI)
    • BCP00917
    • Methyl indole-3-carboxylate, 99%
    • 3-Methoxycarbonylindole, 3-Carbomethoxyindole, Methyl indolyl-3-carboxylate
    • CHEBI:65019
    • BDBM50250885
    • AMY23351
    • HMS1661G01
    • F2190-0648
    • Z57164966
    • Q27133581
    • FT-0628332
    • SCHEMBL1093530
    • SDCCGMLS-0065824.P001
    • DTXSID10343334
    • I0491
    • HY-79635
    • A15922
    • Methyl 1H-indole-3-carboxylate #
    • Indole-3-carboxylicacidmethylester
    • PB47482
    • 942-24-5
    • Indole-3-carboxylic acid methyl ester, 99%
    • AKOS000579454
    • METHYL INDOLE-3- CARBOXYLATE
    • MFCD00189407
    • CS-D1229
    • CHEMBL2270066
    • I-2505
    • InChI=1/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H
    • AB9732
    • SY020043
    • 7T-1502
    • EN300-18395
    • DA-75467
    • Indole-3-carboxylic Acid, Methyl Ester; 3-Methoxycarbonylindole; Methyl 1H-indole-3-carboxylate; Methyl Indole-3-carboxylate; Methyl Indolyl-3-carboxylate
    • STK397421
    • +Expand
    • MFCD00189407
    • QXAUTQFAWKKNLM-UHFFFAOYSA-N
    • 1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
    • O=C(C1C2C(=CC=CC=2)NC=1)OC
    • 142023

Computed Properties

  • 175.06300
  • 1
  • 2
  • 2
  • 175.063329
  • 13
  • 205
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 3
  • 0
  • 42.1

Experimental Properties

  • 1.95450
  • 42.09000
  • 1.5060 (estimate)
  • Slightly soluble methanol and dimethyl sulfoxide. Insoluble in water.
  • 306.47°C (rough estimate)
  • 148.0 to 152.0 deg-C
  • 154.4oC
  • Powder
  • Not determined
  • 1.1999 (rough estimate)

Methyl indole-3-carboxylate Security Information

Methyl indole-3-carboxylate Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl indole-3-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003S11-5g
Methyl indole-3-carboxylate
942-24-5 98%
5g
$5.00 2024-04-19
A2B Chem LLC
AB75493-5g
Methyl indole-3-carboxylate
942-24-5 98%
5g
$5.00 2024-07-18
Aaron
AR003S9D-5g
Methyl indole-3-carboxylate
942-24-5 97%
5g
$4.00 2024-07-18
abcr
AB223378-25 g
Methyl 1H-indole-3-carboxylate; 97%
942-24-5
25g
€71.80 2023-01-26
Ambeed
A191313-5g
Methyl indole-3-carboxylate
942-24-5 98%
5g
$6.0 2024-04-15
Apollo Scientific
OR5733-100g
Methyl indole-3-carboxylate
942-24-5 98%
100g
£52.00 2023-08-31
Enamine
EN300-18395-0.05g
methyl 1H-indole-3-carboxylate
942-24-5 95%
0.05g
$19.0 2023-09-19
Life Chemicals
F2190-0648-0.25g
Methyl indole-3-carboxylate
942-24-5 95%+
0.25g
$18.0 2023-09-06
Matrix Scientific
003154-25g
Methyl indole-3-carboxylate, 99%
942-24-5 99%
25g
$38.00 2023-09-09
MedChemExpress
HY-79635-500mg
Methyl indole-3-carboxylate
942-24-5 99.89%
500mg
¥500 2024-04-15

Methyl indole-3-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Methanol ;  0.5 h, reflux; reflux → rt
Reference
Cleavage of alkoxycarbonyl protecting groups from carbamates by t-BuNH2
Suarez-Castillo, Oscar R.; Montiel-Ortega, Luis Alberto; Melendez-Rodriguez, Myriam; Sanchez-Zavala, Maricruz, Tetrahedron Letters, 2007, 48(1), 17-20

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Preparation of 3-carbomethoxyindole derivatives
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Reference
Methyl group at 1-position of stabilized indole as a protective group
Nakatsuka, Shinichi; Asano, Osamu; Goto, Toshio, Heterocycles, 1986, 24(10), 2791-2

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; 3 h, reflux
Reference
Synthesis of novel pyridazino[1,6-a]indole-2,4(1H,3H)-dione and pyridazino[1,6-a]indol-2(1H)-one via intramolecular electrophilic aromatic substitution
Ozdarska, Katarzyna; Petremant, Maud; Wu, Kai-Chen; Bourguet, Erika, Results in Chemistry, 2022, 4,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  2 - 3 h, 80 °C
Reference
Microwave-assisted synthesis of new hydrazone compounds with two indole rings with antibacterial activities
Ye, Ying; Suo, You-rui; Yang, Fang; Yang, Yong-jing; Han, Li-juan, Huaxue Shiji, 2015, 37(7), 585-589

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  rt; 2 - 3 h, 80 °C
Reference
Microwave-assisted synthesis and molecular recognition properties of novel indole acylhydrazone receptors
Ye, Ying; Suo, Yourui; Yang, Fang; Yang, Yongjing; Han, Lijuan, Journal of Chemical Research, 2015, 39(5), 296-299

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
Reference
Preparation of indole acylhydrazone compounds for detection of organic acid by UV spectrometry
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
Reference
Preparation of [1,3-phenylenebis(methylidene)]bis[1H-indolyl(alkyl)carbohydrazide] as antibacterial agents
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Reference
Bisindole acylhydrazone and its application in preparing antibacterial drug and daily chemical product
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water ;  1 min
Reference
Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior
Li, Hao; Boonnak, Nawong; Padwa, Albert, Tetrahedron Letters, 2011, 52(17), 2062-2064

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
Reference
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  16 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Synthesis and biological evaluation of novel 4,5-bisindolyl-1,2,4-triazol-3-ones as glycogen synthase kinase-3β inhibitors and neuroprotective agents
Hu, Yuanyuan; Ruan, Wenchen; Gao, Anhui; Zhou, Yubo; Gao, Lixin; et al, Pharmazie, 2017, 72(12), 707-713

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Quinoline ;  2 h, 120 °C
Reference
Preparation method of novel indole compound with antibacterial property
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Triethylborane Solvents: Hexane ;  rt; 30 min, rt
1.3 24 h, -15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Reference
Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N-H) Indoles via Common N-Indolyl Triethylborate
Zhang, Zhi-Wei; Xue, Hong; Li, Hailing; Kang, Huaiping; Feng, Juan; et al, Organic Letters, 2016, 18(15), 3918-3921

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  rt; 6 atm, rt → 110 °C; 72 h, 6 atm, 110 °C
Reference
Palladium-catalyzed synthesis of 3-indolecarboxylic acid derivatives
Soderberg, Bjorn C. G.; Banini, Serge R.; Turner, Michael R.; Minter, Aaron R.; Arrington, Amanda K., Synthesis, 2008, (6), 903-912

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon Solvents: Water ;  12 h, 0.1 MPa, 120 °C
Reference
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials
Sun, Kangkang; Shan, Hongbin; Ma, Rui; Wang, Peng; Neumann, Helfried; et al, Chemical Science, 2022, 13(23), 6865-6872

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.4 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 5 h, reflux
Reference
Amination/Cyclization Cascade by Acid-Catalyzed Activation of Indolenine for the One-Pot Synthesis of Phaitanthrin E
Abe, Takumi ; Yamada, Koji, Organic Letters, 2016, 18(24), 6504-6507

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol
Reference
Diversity-oriented synthesis and antifungal activities of novel pimprinine derivative bearing a 1,3,4-oxadiazole-5-thioether moiety
Song, Zi-Long; Zhu, Yun; Liu, Jing-Rui; Guo, Shu-Ke; Gu, Yu-Cheng; et al, Molecular Diversity, 2021, 25(1), 205-221

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Sodium chloride (exchanged products with divinylbenzene-butanediyl--bis-1vinylimidazoliumdisalicylate copolymer) ,  1H-Imidazolium, 1,1′-(1,4-butanediyl)bis[3-ethenyl-, 2-hydroxybenzoate (1:2), po… Solvents: Water ;  12 h, rt
1.2 9 h, 110 °C
Reference
Anion exchange: a novel way of preparing hierarchical porous structure in poly(ionic liquid)s
Qin, Li; Wang, Binshen; Zhang, Yongya; Chen, Li; Gao, Guohua, Chemical Communications (Cambridge, 2017, 53(26), 3785-3788

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; Shvekhgeimer, G. A., Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

Methyl indole-3-carboxylate Raw materials

Methyl indole-3-carboxylate Preparation Products

Methyl indole-3-carboxylate Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:942-24-5)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:942-24-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:942-24-5)
A LA DING
anhua.mao@aladdin-e.com

Methyl indole-3-carboxylate Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:942-24-5)Methyl indole-3-carboxylate
sfd21204
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:942-24-5)Methyl indole-3-carboxylate
A15922
99%
1kg
320.0